molecular formula C11H19NO4 B137925 1-Pentanamine, N-methyl-N-2-propynyl-, ethanedioate (1:1) CAS No. 143347-31-3

1-Pentanamine, N-methyl-N-2-propynyl-, ethanedioate (1:1)

Cat. No. B137925
M. Wt: 229.27 g/mol
InChI Key: QLAPBGOWPAREKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Pentanamine, N-methyl-N-2-propynyl-, ethanedioate (1:1) is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. Also known as Selegiline, the compound is commonly used as a selective monoamine oxidase inhibitor (MAOI) and has been studied for its potential use in the treatment of various neurological disorders.

Mechanism Of Action

The mechanism of action of 1-Pentanamine, N-methyl-N-2-propynyl-, ethanedioate (1:1) involves the inhibition of monoamine oxidase (MAO), an enzyme that breaks down neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting MAO, the compound increases the levels of these neurotransmitters in the brain, which can help alleviate the symptoms of neurological disorders.

Biochemical And Physiological Effects

The biochemical and physiological effects of 1-Pentanamine, N-methyl-N-2-propynyl-, ethanedioate (1:1) are primarily related to its ability to inhibit MAO. This leads to an increase in the levels of dopamine, serotonin, and norepinephrine in the brain, which can have various effects on the body. For example, increased levels of dopamine can improve mood and motivation, while increased levels of norepinephrine can improve focus and attention.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 1-Pentanamine, N-methyl-N-2-propynyl-, ethanedioate (1:1) in lab experiments is its ability to selectively inhibit MAO. This allows researchers to study the effects of increased levels of neurotransmitters on various physiological and behavioral processes. However, one of the limitations of using the compound is its potential for toxicity at high doses, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 1-Pentanamine, N-methyl-N-2-propynyl-, ethanedioate (1:1). One area of interest is the development of new and more effective MAO inhibitors for the treatment of neurological disorders. Additionally, researchers are exploring the potential of the compound for use in other areas, such as the treatment of depression and addiction. Finally, there is a need for further research on the long-term effects of the compound on the brain and body, particularly at high doses.

Scientific Research Applications

1-Pentanamine, N-methyl-N-2-propynyl-, ethanedioate (1:1) has been extensively studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. The compound acts as a selective 1-Pentanamine, N-methyl-N-2-propynyl-, ethanedioate (1:1), which inhibits the breakdown of dopamine and other neurotransmitters in the brain. This leads to an increase in the levels of these neurotransmitters, which can help alleviate the symptoms of these disorders.

properties

CAS RN

143347-31-3

Product Name

1-Pentanamine, N-methyl-N-2-propynyl-, ethanedioate (1:1)

Molecular Formula

C11H19NO4

Molecular Weight

229.27 g/mol

IUPAC Name

N-methyl-N-prop-2-ynylpentan-1-amine;oxalic acid

InChI

InChI=1S/C9H17N.C2H2O4/c1-4-6-7-9-10(3)8-5-2;3-1(4)2(5)6/h2H,4,6-9H2,1,3H3;(H,3,4)(H,5,6)

InChI Key

QLAPBGOWPAREKM-UHFFFAOYSA-N

SMILES

CCCCCN(C)CC#C.C(=O)(C(=O)O)O

Canonical SMILES

CCCCCN(C)CC#C.C(=O)(C(=O)O)O

Other CAS RN

143347-31-3

synonyms

1-Pentanamine, N-methyl-N-2-propynyl-, ethanedioate (1:1)

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-Bromopentane (12.1 g, 80 mmoles) and N-methylpropargylamine (11.1 g, 160 mmoles) were refluxed in absolute ethanol (75 mL) for 72 h. to give (after addition to 80 mmoles of oxalic acid in ether) the title compound in 60% yield after recrystallization from methanol-ether, m.p.=101°-103° C.
Quantity
12.1 g
Type
reactant
Reaction Step One
Quantity
11.1 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
80 mmol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
60%

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